molecular formula C22H15F3N2O4 B2399412 (2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327177-54-7

(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2399412
CAS No.: 1327177-54-7
M. Wt: 428.367
InChI Key: KYOVHHVPBWBQFH-MEFGMAGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H15F3N2O4 and its molecular weight is 428.367. The purity is usually 95%.
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Biological Activity

The compound (2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide belongs to the chromene class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, anti-inflammatory properties, and its mechanisms of action.

Chemical Structure and Properties

The structural formula of the compound is characterized by:

  • A chromene backbone
  • A furan moiety
  • A trifluoromethyl-substituted phenyl group
  • A carboxamide functional group

These features contribute to its reactivity and interaction with biological targets.

1. Anticancer Activity

Research has shown that derivatives of chromene carboxamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of chromone derivatives, revealing that several compounds demonstrated IC50 values in the range of 0.9–10 μM against breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cell lines. The presence of specific substituents on the chromone nucleus was linked to enhanced cytotoxicity .

Table 1: Cytotoxicity of Chromone Derivatives

CompoundCell LineIC50 (μM)
Compound AMCF-70.9
Compound BOVCAR5.0
Compound CHCT-11610.0

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties, particularly as an inhibitor of lipoxygenase enzymes. In vitro studies indicated that certain chromone derivatives inhibited soybean lipoxygenase effectively, which is crucial for inflammatory processes .

Table 2: Inhibition of Lipoxygenase by Chromone Derivatives

Compound% Inhibition at 100 μM
Compound D70%
Compound E65%
Compound F80%

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition: The trifluoromethyl group enhances the compound's ability to interact with enzyme targets through hydrogen bonding and increased lipophilicity, facilitating membrane permeability .
  • Free Radical Scavenging: Compounds with similar structures have shown antioxidant properties, potentially reducing oxidative stress in cells .

Case Studies and Research Findings

A detailed study focused on the biological activity of related chromene derivatives indicated that:

  • The presence of electron-withdrawing groups like trifluoromethyl significantly enhances biological activity due to improved binding affinity to target proteins.
  • Molecular docking studies revealed that these compounds could effectively bind to active sites of enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), suggesting dual inhibitory effects against multiple targets .

Table 3: Dual Inhibitory Effects on Enzymes

CompoundAChE IC50 (μM)COX IC50 (μM)
Compound G19.215.4
Compound H10.412.5

Properties

IUPAC Name

N-(furan-2-ylmethyl)-7-hydroxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O4/c23-22(24,25)14-3-1-4-15(10-14)27-21-18(20(29)26-12-17-5-2-8-30-17)9-13-6-7-16(28)11-19(13)31-21/h1-11,28H,12H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOVHHVPBWBQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.